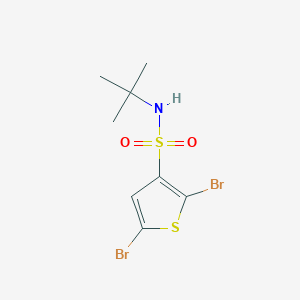
Phenol, 4,4'-cyclopentylidenebis[2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] is an organic compound with the molecular formula C21H26O2 It is a derivative of phenol, characterized by the presence of a cyclopentylidene bridge between two 2,6-dimethylphenol units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] typically involves the condensation of 2,6-dimethylphenol with cyclopentanone. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using advanced separation techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4,4’-isopropylidenebis[2,6-dimethyl-]: Similar structure but with an isopropylidene bridge.
Phenol, 4,4’-methylenebis[2,6-dimethyl-]: Contains a methylene bridge instead of a cyclopentylidene bridge.
Uniqueness
Phenol, 4,4’-cyclopentylidenebis[2,6-dimethyl-] is unique due to its cyclopentylidene bridge, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
156749-76-7 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxy-3,5-dimethylphenyl)cyclopentyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C21H26O2/c1-13-9-17(10-14(2)19(13)22)21(7-5-6-8-21)18-11-15(3)20(23)16(4)12-18/h9-12,22-23H,5-8H2,1-4H3 |
Clave InChI |
NHPARHIYVDSSNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C2(CCCC2)C3=CC(=C(C(=C3)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)



![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)

![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)




